(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate
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Overview
Description
(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate is a complex organic compound that features a variety of functional groups, including a nitrophenyl group, a phenylethenyl group, a sulfonyl group, and an isoquinoline carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves multiple steps
Preparation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of Nitrophenyl and Phenylethenyl Groups: The final steps involve the coupling of the nitrophenyl and phenylethenyl groups through reactions such as Suzuki coupling or Heck reaction, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. The nitrophenyl and sulfonyl groups are known to interact with biological targets, potentially leading to therapeutic effects.
Medicine
In medicine, this compound or its derivatives could be investigated for their potential as pharmaceuticals
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique functional groups present in the molecule.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins. The isoquinoline core may interact with nucleic acids or other biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-1H-isoquinoline-3-carboxylate: Similar structure but lacks the dihydro component.
(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-quinoline-3-carboxylate: Similar structure but with a quinoline core instead of isoquinoline.
Uniqueness
The uniqueness of (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate lies in its combination of functional groups and the dihydroisoquinoline core. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c28-25(33-18-20-10-12-23(13-11-20)27(29)30)24-16-21-8-4-5-9-22(21)17-26(24)34(31,32)15-14-19-6-2-1-3-7-19/h1-15,24H,16-18H2/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXLPNNDALWLSY-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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